molecular formula C5H11N3 B1267022 1-Azidopentane CAS No. 26330-06-3

1-Azidopentane

Cat. No. B1267022
CAS RN: 26330-06-3
M. Wt: 113.16 g/mol
InChI Key: YJHBJNGBMWHOFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azide-containing compounds like 1-azidopentane can be approached through various routes. One method involves the reduction of azido compounds to amines, offering a flexible alternative for synthesizing amines from readily available azido intermediates (Goh et al., 2014). Additionally, the synthesis of 1,5-Diazido-3-nitrazapentane highlights the use of diazido compounds as precursors in synthesizing azido derivatives through reaction kinetics (Ding Feng, 2011).

Molecular Structure Analysis

The molecular structure of 1-azidopentane and related azido compounds can be characterized by various spectroscopic methods. For example, azido groups contribute significantly to the reactivity and properties of molecules by facilitating click chemistry reactions, which are widely used in synthesizing complex molecular architectures (Tornøe et al., 2002).

Chemical Reactions and Properties

Azido compounds, including 1-azidopentane, participate in diverse chemical reactions. The 1,3-dipolar cycloaddition reaction, commonly known as the click reaction, is a prominent example, enabling the synthesis of 1,2,3-triazoles from azides and alkynes with high regioselectivity and yield (Sitte et al., 2020). Such reactions underscore the chemical properties of azides as versatile reagents in organic synthesis.

Physical Properties Analysis

The physical properties of azido compounds are influenced by their molecular structure, particularly the presence of the azido group. While specific data on 1-azidopentane's physical properties are not detailed in the provided research, azido groups generally affect the solubility, volatility, and stability of the compounds they are part of, making them valuable in various applications, including materials science and drug synthesis.

Chemical Properties Analysis

The chemical properties of azido compounds like 1-azidopentane are characterized by their high reactivity, especially in click chemistry reactions, which enable the construction of diverse molecular structures with wide-ranging applications. The azido group acts as a springboard for various chemical transformations, including nucleophilic substitution reactions and reductions, facilitating the synthesis of a plethora of functionalized molecules (Habimana et al., 1993).

Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentan-1-amine

1-Azidopentane has been utilized in the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound of interest in medicinal chemistry. The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, a related compound, provides a scalable route to this amine, demonstrating the versatility of azido compounds in synthetic chemistry (Goh et al., 2014).

Synthesis Reaction Kinetics

The synthesis reaction kinetics of related azido compounds like 1,5-Diazido-3-nitrazapentane have been studied, highlighting the importance of understanding the reaction conditions and kinetics for the effective use of azido compounds in various chemical syntheses (Ding Feng, 2011).

Development of Aromatic Polyesters

1-Azidopentane is instrumental in the development of aromatic polyesters with pendant azido groups. These materials show potential in various applications, including coatings and materials science, due to their thermal cross-linking abilities and the formation of network structures (Nagane et al., 2019).

Application in Ganglionic Blocking Agents

Although not directly related to 1-azidopentane, studies on azido derivatives like pentamethyl-diethyl-3-aza-pentane-1,5-diammonium-dibromide have been conducted in the context of medical research for their potential as ganglionic blocking agents (Lynn et al., 1952).

Inhibitory Effects on Gibberellin Biosynthesis

Azido derivatives have been synthesized for use as inhibitors in gibberellin biosynthesis, demonstrating the role of these compounds in biological and biochemical studies (Hallahan et al., 1988).

Fuel Applications

1-Azidopentane and related compounds have been studied in the context of fuel applications, particularly in diesel engines. Research into blends of diesel and higher alcohols like 1-pentanol, which is structurally similar to 1-azidopentane, explores the potential for alternative fuels and their impact on engine performance and emissions (Yilmaz & Atmanli, 2017).

Polymer Science and Copolymer Synthesis

In polymer science, 1-azidopentane's derivatives are used in the synthesis of block copolymers and in reactions with dienophiles, demonstrating the utility of azido groups in creating novel polymeric materials (Nguyen et al., 1992).

Plasticizing Effects in Energetic Binders

The plasticizing effect of azido compounds like DIANP (1,5-diazido-3-nitrazapentane) on energetic binders in materials science has been explored through molecular dynamic simulations, highlighting the potential of azido derivatives in modifying the mechanical properties of materials (Yang et al., 2015).

HIV-1 Protease Inhibition

Research on compounds like L-735,524, which contains a pentane derivative, demonstrates the relevance of azido compounds in the development of inhibitors for HIV-1 protease, a crucial target in antiretroviral therapy (Vacca et al., 1994).

properties

IUPAC Name

1-azidopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHBJNGBMWHOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180947
Record name 1-Azidopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azidopentane

CAS RN

26330-06-3
Record name 1-Azidopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026330063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azidopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
RM Moriarty, ILLINOIS UNIV AT CHICAGO CIRCLE - 1991 - apps.dtic.mil
A series of monoazido alkanes and diazido alkanes have been synthesized. Specifically, 1-azidobutane 100.0 g, 1-azidohexane 100.0 g, 1-azidooctane 100.0 g, and 1-azidoheptane …
Number of citations: 1 apps.dtic.mil
OLI Brown, HE Cary, GS Skinner… - The Journal of Physical …, 1957 - ACS Publications
… This procedure similarly gave a distillate free of bromide (alcoholic silver nitrate) in the case of 1-azidopentane and 1-azidoheptane. 1-Azidooctane contained a small amount of bromide…
Number of citations: 10 pubs.acs.org
MS Chiles, DD Jackson, PC Reeves - The Journal of Organic …, 1980 - ACS Publications
SON" benzyl thiocyanate 1 95 synthetic utility of the very active catalysts 3a and 5 (Tables III-VII). In all cases, reported yields represent quantities of purified products. The observed …
Number of citations: 66 pubs.acs.org
H Isobe, K Cho, N Solin, DB Werz, PH Seeberger… - Organic …, 2007 - ACS Publications
… 1 was synthesized from the corresponding penta(4-sulfanylphenyl)fullerene (see the Supporting Information) and was treated with a slight excess of 1-azidopentane in the presence of …
Number of citations: 126 pubs.acs.org
JC Ahumada, G Ahumada, Y Sobolev, M Kim… - Nanoscale, 2023 - pubs.rsc.org
… For each NP type, we used one azide (1-azidopentane, denoted as 3 in Fig. 2) and various pairs … In all experiments, 1 H-NMR signals of 1-azidopentane were absent at the end of each …
Number of citations: 1 pubs.rsc.org
EFC Byrd, BM Rice - The Journal of Physical Chemistry A, 2006 - ACS Publications
… Six of the points in this figure can be traced to poor predictions of azido compounds, in particular, the azido-chain aliphatic molecules in the test set (1-azidopentane, 1-azidohexane, 1-…
Number of citations: 619 pubs.acs.org
A Lee, CK Law, AL Randolph - Combustion and flame, 1988 - Elsevier
… For example the K values for 1azidopentane and 1-azido-5-pentanol are 1.30 and 1.41 mm2/s, respectively. In order to demonstrate that the beneficial effect of OH addition is realized …
Number of citations: 39 www.sciencedirect.com
MJ McQuaid, H Sun, D Rigby - Journal of computational …, 2004 - Wiley Online Library
To establish force‐field‐based (molecular) modeling capability that will accurately predict condensed‐phase thermophysical properties for materials containing aliphatic azide chains, …
Number of citations: 230 onlinelibrary.wiley.com
D Huber, H Hübner, P Gmeiner - Journal of medicinal chemistry, 2009 - ACS Publications
… of 1-azidopentane of 2.15 mmol/mL. Compound 10c was prepared according to the protocol of 10a using a suspension of 9a (26.2 mg, 54.0 μmol), a 2.15 M solution of 1-azidopentane …
Number of citations: 87 pubs.acs.org
PP Chandrachud, HM Bass, DM Jenkins - Organometallics, 2016 - ACS Publications
… A similar reaction with 5-chloro-1-azidopentane, 1-decene, and 3 did form the desired aziridine, 1-(5-chloropentyl)-2-octylaziridine (10), but a small impurity remained even after column …
Number of citations: 68 pubs.acs.org

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